molecular formula C25H22O3 B14692506 1-(3-Hydroxy-3,3-diphenylpropanoyl)-3,4-dihydronaphthalen-2(1h)-one CAS No. 24118-65-8

1-(3-Hydroxy-3,3-diphenylpropanoyl)-3,4-dihydronaphthalen-2(1h)-one

Cat. No.: B14692506
CAS No.: 24118-65-8
M. Wt: 370.4 g/mol
InChI Key: GDOJPEZLAGIZAG-UHFFFAOYSA-N
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Description

1-(3-Hydroxy-3,3-diphenylpropanoyl)-3,4-dihydronaphthalen-2(1h)-one is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Hydroxy-3,3-diphenylpropanoyl)-3,4-dihydronaphthalen-2(1h)-one typically involves multi-step organic reactions. One common method starts with the preparation of 3,4-dihydronaphthalen-2(1h)-one, which is then subjected to a Friedel-Crafts acylation reaction with 3-hydroxy-3,3-diphenylpropanoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride under anhydrous conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3-Hydroxy-3,3-diphenylpropanoyl)-3,4-dihydronaphthalen-2(1h)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a catalyst.

Major Products

    Oxidation: Formation of 1-(3-oxo-3,3-diphenylpropanoyl)-3,4-dihydronaphthalen-2(1h)-one.

    Reduction: Formation of 1-(3-hydroxy-3,3-diphenylpropanoyl)-3,4-dihydronaphthalen-2(1h)-ol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(3-Hydroxy-3,3-diphenylpropanoyl)-3,4-dihydronaphthalen-2(1h)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Hydroxy-3,3-diphenylpropanoyl)-3,4-dihydronaphthalen-2(1h)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or binding to receptor sites.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Hydroxy-3,3-diphenylpropanoyl)-3,4-dihydronaphthalen-1(2h)-one
  • 1-(3-Hydroxy-3,3-diphenylpropanoyl)-3,4-dihydroquinolin-2(1h)-one

Uniqueness

1-(3-Hydroxy-3,3-diphenylpropanoyl)-3,4-dihydronaphthalen-2(1h)-one is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

CAS No.

24118-65-8

Molecular Formula

C25H22O3

Molecular Weight

370.4 g/mol

IUPAC Name

1-(3-hydroxy-3,3-diphenylpropanoyl)-3,4-dihydro-1H-naphthalen-2-one

InChI

InChI=1S/C25H22O3/c26-22-16-15-18-9-7-8-14-21(18)24(22)23(27)17-25(28,19-10-3-1-4-11-19)20-12-5-2-6-13-20/h1-14,24,28H,15-17H2

InChI Key

GDOJPEZLAGIZAG-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C(C2=CC=CC=C21)C(=O)CC(C3=CC=CC=C3)(C4=CC=CC=C4)O

Origin of Product

United States

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